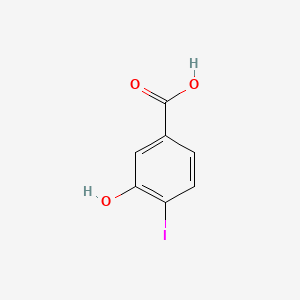
3-Hydroxy-4-iodobenzoic acid
Cat. No. B1630420
Key on ui cas rn:
58123-77-6
M. Wt: 264.02 g/mol
InChI Key: UABBBWVTEWIIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07396844B1
Procedure details


22.3 g (89.7 mmol) of 3-hydroxy-4-iodobenzoic acid was dissolved in 300 ml of tetrahydrofuran. 19.7 ml (206 mmol) of ethyl chloroformate and 28.7 ml (206 mmol) of triethylamine was added to the solution at 0° C. After stirring for 15 minutes, the obtained triethylamine hydrochloride was taken by the filtration. The filtrate was added to 300 ml of tetrahydrofuran solution, in which ammonia had been bubbled, at 0° C. After stirring at room temperature for 18 hours, the solvent was evaporated under reduced pressure. The residue was dissolved in 450 ml of dioxane. 17.4 ml (117 mmol) of Trifluoromethanesulfonic anhydride and 21.8 ml (269 mmol) of pyridine were added to the solution at 0° C. After stirring at room temperature for 18 hours, the solvent was evaporated under reduced pressure. The residue was treated with chloroform as the extractant by an ordinary method to obtain an oily residue. This residue was dissolved in 180 ml of tetrahydrofuran/methanol (1:1). 90 ml (90.0 mmol) of 1 N aqueous sodium hydroxide solution was added to the solution at room temperature. After stirring under these conditions for 4 hours, the solvent was evaporated under reduced pressure, and the residue was washed with dichloromethane. The residue was acidified with 1 N aqueous hydrogen chloride solution, and treated with ethyl acetate as the extractant by an ordinary method to obtain the crude product, which was purified by the silica gel column chromatography to obtain the title compound.







Name
tetrahydrofuran methanol
Quantity
180 mL
Type
solvent
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5](O)=O.ClC(OCC)=O.C([N:20](CC)CC)C.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.N1C=CC=CC=1.[OH-].[Na+]>O1CCCC1.O1CCCC1.CO>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5]#[N:20] |f:5.6,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1I
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
19.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
|
Name
|
|
|
Quantity
|
28.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
17.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
|
Name
|
|
|
Quantity
|
21.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
tetrahydrofuran methanol
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1.CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the obtained triethylamine hydrochloride was taken by the filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was added to 300 ml of tetrahydrofuran solution, in which ammonia
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been bubbled, at 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 450 ml of dioxane
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with chloroform as the extractant by an ordinary method
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain an oily residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring under these conditions for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was washed with dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with ethyl acetate as the extractant by an ordinary method
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crude product, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by the silica gel column chromatography
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
